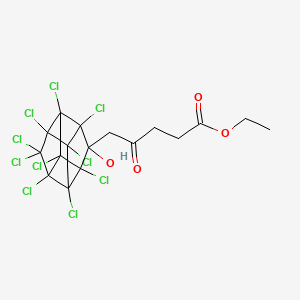
Kelevan
Übersicht
Beschreibung
Kelevan is an analytical standard . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of Kelevan has been reported by Gilbert et al. (1966) and Heys et al. (1979) .
Molecular Structure Analysis
The molecular formula of Kelevan is C17H12Cl10O4 . Its molecular weight is 634.80 g/mol .
Physical And Chemical Properties Analysis
Kelevan is a solid, white powder . It has a melting point of 91°C and a very low vapour pressure at 20°C (< 0.0014 Pa) . It is readily soluble in most organic solvents but has a low solubility in water (5.5 mg/litre at 20°C) . It decomposes at temperatures greater than 170°C .
Wissenschaftliche Forschungsanwendungen
Metabolic Delivery of Ketone Groups to Sialic Acid Residues
A study described a general strategy for engineering the display of chemically defined oligosaccharides on cell surfaces. This involves the metabolic precursor N-levulinoylmannosamine (ManLev) delivering a uniquely reactive ketone group to endogenous cell surface sialic acid residues. The ketone undergoes selective condensation reactions, enabling the modification of cell surfaces with novel epitopes at defined cell-surface densities. This approach facilitates studies of carbohydrate-mediated cell surface interactions and provides a foundation for the modification of cell surfaces with synthetic aminooxy and hydrazide-functionalized carbohydrates (Yarema et al., 1998).
Hazard Evaluation of Kepone and Kelevan
Another study reviewed the hazards associated with Kepone, a persistent chlorinated hydrocarbon pesticide, and its adduct Kelevan. Kelevan, distributed for controlling pests like the Colorado potato beetle and the banana root borer, is acutely toxic and capable of inducing cumulative and delayed toxicity, neurotoxicity, and reproductive impairment across various species, including humans. It also poses carcinogenic risks in rodents and shows extensive environmental dispersion, particularly in aquatic ecosystems (Epstein, 1978).
The Insecticide "Kelevan"
Kelevan is identified as the ethyl ester of a polychlorinated alicyclic carboxylic acid, discussed along with other organochlorine compounds in pesticide literature. Its chemical properties and categorization within pesticide chemistry highlight its distinct molecular structure and potential applications in agricultural pest control (Maier-bode, 1976).
Antibody Reactivation of Kepone Inhibited Brain ATPase Activities
Research on Kelevan also includes studies on its biochemical effects, such as the investigation of antibody reactivation of Kepone-inhibited brain ATPase activities. This study explored the potential of immunoglobulins from BSA-Kel antiserum to reverse Kepone inhibition of ATPase activities, indicating a biochemical interaction that might have implications for understanding the toxicological mechanisms of chlorinated hydrocarbon pesticides on enzymatic functions (Koch et al., 1977).
Safety And Hazards
Kelevan is harmful if swallowed and fatal in contact with skin . It is toxic to aquatic life with long-lasting effects . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is recommended to wear suitable protective clothing and use non-sparking tools .
Eigenschaften
IUPAC Name |
ethyl 5-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl10O4/c1-2-31-7(29)4-3-6(28)5-8(30)9(18)11(20)13(22)10(8,19)14(23)12(9,21)15(11,24)17(26,27)16(13,14)25/h30H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSKOXIJDWDKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CC1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058098 | |
| Record name | Kelevan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kelevan | |
CAS RN |
4234-79-1 | |
| Record name | Kelevan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4234-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kelevan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004234791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kelevan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-(1,2,3,5,6,7,8,9,10,10-decachloro-4-hydroxypentacyclo(5,2,1,02,6,03,9,05,8)dec-4-yl)-4-oxovalerate;ethyl 5-(perchloro-5-hydroxypentacyclo[5,3,0,02,6,03,9,04,8]decan-5-yl)-4-oxopentanoate;kelevan (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



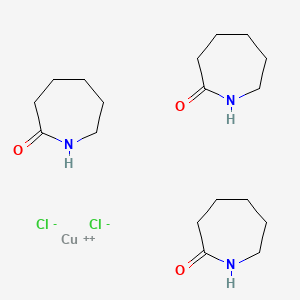

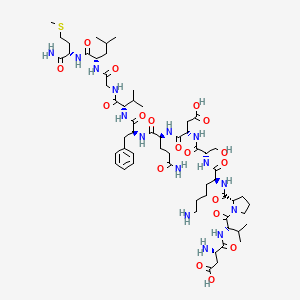
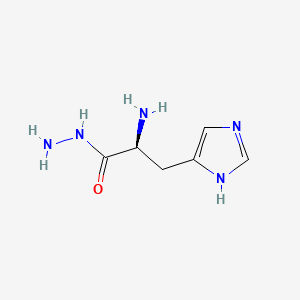
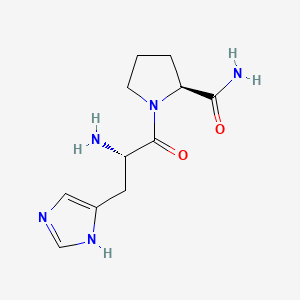
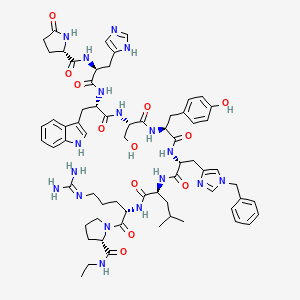
![N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B1673309.png)
![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673312.png)
![10-(3-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673313.png)
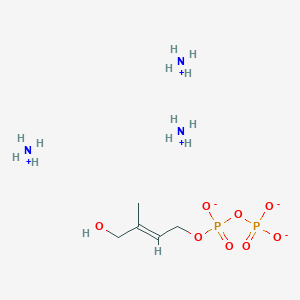
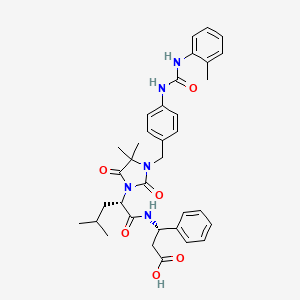
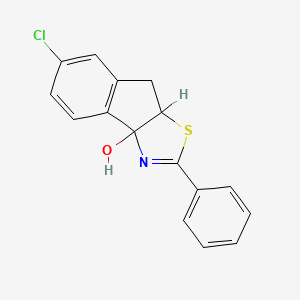

![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)